molecular formula C9H10N2O5 B13994206 1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one CAS No. 3257-86-1

1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one

Cat. No.: B13994206
CAS No.: 3257-86-1
M. Wt: 226.19 g/mol
InChI Key: BWPVYUIZEQCYPW-UHFFFAOYSA-N
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Description

1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one is a chemical compound with the molecular formula C9H10N2O5 It is known for its unique structure, which includes a pyrimidine ring attached to a furanose sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one typically involves the reaction of a pyrimidine derivative with a furanose sugar. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Anhydropentofuranosyl)pyrimidine-2,4(1H,3H)-dione
  • 1-(2,5-Anhydropentofuranosyl)-4-hydroxy-2(1H)-pyrimidinone

Uniqueness

1-(2,5-Anhydropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one is unique due to its specific structure and the presence of both a pyrimidine ring and a furanose sugar. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

3257-86-1

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

1-(7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H10N2O5/c12-5-1-2-11(9(14)10-5)8-7-6(13)4(16-8)3-15-7/h1-2,4,6-8,13H,3H2,(H,10,12,14)

InChI Key

BWPVYUIZEQCYPW-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(O1)C(O2)N3C=CC(=O)NC3=O)O

Origin of Product

United States

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